N-[(oxolan-2-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide
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Overview
Description
N-[(oxolan-2-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide is a synthetic compound that belongs to the class of azaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which consists of two or more rings sharing a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(oxolan-2-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of tribromo-pentaerythritol as a starting material, which undergoes cyclization with p-toluenesulfonamide under basic conditions to form the N-tosylated spiro compound. The tosyl group is then removed through sonication with magnesium turnings in methanol, followed by treatment with oxalic acid to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The scalability of the process can be challenging due to the need for efficient removal of by-products and purification of the final product. Advanced techniques such as flow chemistry and continuous processing may be employed to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-[(oxolan-2-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
N-[(oxolan-2-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential as a drug candidate due to its unique structural features and biological activity. The compound’s spirocyclic structure makes it a valuable scaffold for the development of new pharmaceuticals with improved efficacy and selectivity .
Mechanism of Action
The mechanism of action of N-[(oxolan-2-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide involves its interaction with specific molecular targets and pathways within the body. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-[(oxolan-2-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide include other azaspiro compounds such as 2-oxa-1-azaspiro[3.2.0]heptanes and 1-oxa-2,6-diazaspiro[3.3]heptane. These compounds share the spirocyclic structure but differ in the specific functional groups and ring sizes .
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical transformations. This makes it a versatile compound for various scientific research applications and a valuable candidate for drug development .
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c21-17(19-11-16-7-4-8-22-16)20-12-18(13-20)9-15(10-18)14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPQFBFRLZJGPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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